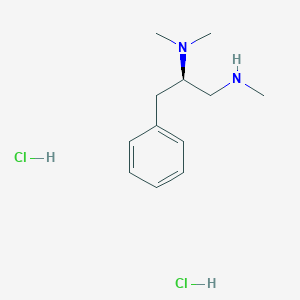
(R)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a phenyl group and multiple methyl groups attached to a propane backbone. The presence of two hydrochloride (HCl) molecules enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and acetone.
Reductive Amination: The key step involves the reductive amination of benzylamine with acetone in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the intermediate N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine.
Resolution: The intermediate is then subjected to chiral resolution using a suitable resolving agent to obtain the desired ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the dihydrochloride salt, resulting in ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to perform the reductive amination and resolution steps.
Purification: The intermediate and final products are purified using techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of suitable catalysts and solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl.
Scientific Research Applications
®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and function.
Pathways: It influences various biochemical pathways, including signal transduction and metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
(S)-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl: The enantiomer of the compound with similar chemical properties but different biological activity.
N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine: The non-chiral form of the compound with distinct applications.
N1,N2-Dimethyl-3-phenylpropane-1,2-diamine: A structurally similar compound with fewer methyl groups.
Uniqueness: ®-N1,N2,N2-Trimethyl-3-phenylpropane-1,2-diamine 2HCl is unique due to its chiral nature, which imparts specific biological activity and selectivity in various applications. Its ability to form stable dihydrochloride salts enhances its solubility and usability in different fields.
Properties
Molecular Formula |
C12H22Cl2N2 |
|---|---|
Molecular Weight |
265.22 g/mol |
IUPAC Name |
(2R)-1-N,2-N,2-N-trimethyl-3-phenylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-13-10-12(14(2)3)9-11-7-5-4-6-8-11;;/h4-8,12-13H,9-10H2,1-3H3;2*1H/t12-;;/m1../s1 |
InChI Key |
GJTMIDLCRBZVNV-CURYUGHLSA-N |
Isomeric SMILES |
CNC[C@@H](CC1=CC=CC=C1)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)N(C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


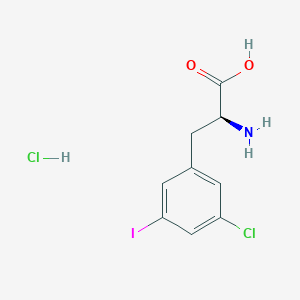
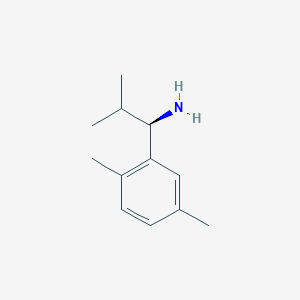
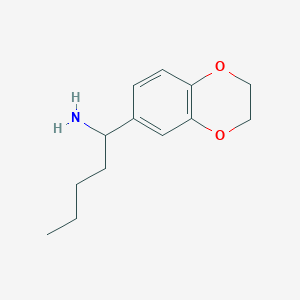
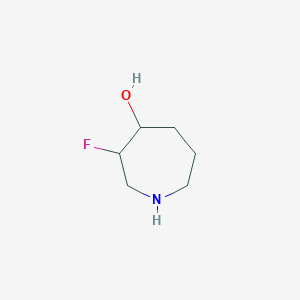
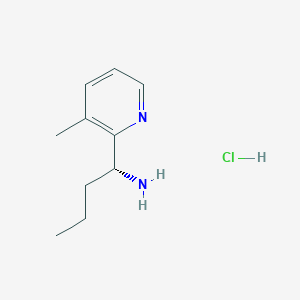
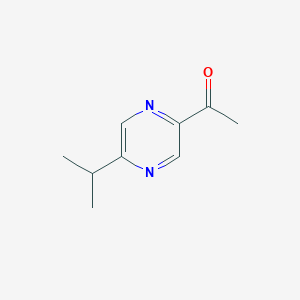

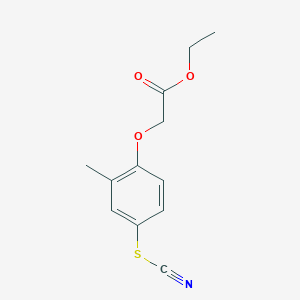


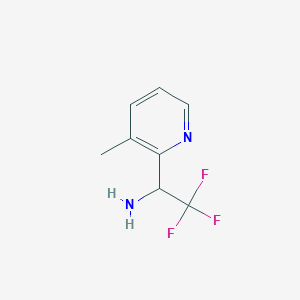
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)


